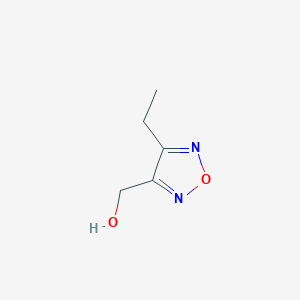

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Description

Overview of Five-Membered Heterocyclic Chemistry in Contemporary Research

Five-membered heterocyclic compounds, cyclic structures containing at least one atom other than carbon within a five-membered ring, are cornerstones of modern chemical and pharmaceutical research. nih.gov These rings, which can contain heteroatoms like nitrogen, oxygen, or sulfur, are integral structural motifs in a vast array of biologically active molecules, including vitamins and hormones. scbt.com In medicinal chemistry, the incorporation of five-membered heterocycles is a key strategy for developing effective drugs, as these structures can offer enhanced metabolic stability, improved solubility, and better bioavailability. nih.govechemi.com Their unique physicochemical properties allow them to function as pharmacophores, the essential part of a molecule responsible for its biological activity, by facilitating interactions such as hydrogen bonding and aromatic stacking with biological targets. nih.govsmolecule.com Consequently, the synthesis and study of novel five-membered heterocycles remain a highly active and important area of research aimed at discovering new therapeutic agents. nih.govechemi.com

Classification and Isomeric Forms of Oxadiazoles (B1248032)

Oxadiazoles are a specific class of five-membered aromatic heterocycles characterized by the molecular formula C₂H₂N₂O. wikipedia.org They contain one oxygen atom and two nitrogen atoms within the ring. Based on the relative positions of these heteroatoms, oxadiazoles exist in four principal isomeric forms. wikipedia.orgjk-sci.com The stability and chemical properties of these isomers vary significantly, which in turn influences their applications in different scientific fields. jk-sci.com

The 1,2,3-oxadiazole (B8650194) isomer is the least stable and least explored, as it is prone to ring-opening to form a diazoketone tautomer. wikipedia.orgjk-sci.com In contrast, the 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole isomers are stable aromatic systems and are found in a variety of pharmaceutical drugs and other materials. wikipedia.orgjk-sci.com The 1,3,4- and 1,2,4-oxadiazole (B8745197) rings are particularly prevalent in medicinal chemistry, where they are often used as bioisosteres for ester and amide groups to improve a drug candidate's metabolic profile. jk-sci.comnih.gov The 1,2,5-oxadiazole isomer, also known by its trivial name furazan (B8792606), is notably used in the development of high-energy density materials (HEDMs) and also appears in biologically active compounds. jk-sci.com

| Isomer Name | Alternative Name | Relative Stability | Primary Research Areas |

|---|---|---|---|

| 1,2,3-Oxadiazole | - | Unstable | Limited due to instability; ring-opens readily. wikipedia.orgjk-sci.com |

| 1,2,4-Oxadiazole | - | Stable | Medicinal chemistry (bioisostere for esters/amides), materials science. jk-sci.comnih.gov |

| 1,2,5-Oxadiazole | Furazan | Stable | High-energy materials, medicinal chemistry (e.g., as NO donors). jk-sci.comorganic-chemistry.org |

| 1,3,4-Oxadiazole (B1194373) | - | Stable | Medicinal chemistry, materials science (e.g., scintillators, dyes). jk-sci.com |

Historical Development and Evolution of 1,2,5-Oxadiazole Chemistry

The 1,2,5-oxadiazole ring system, commonly referred to as furazan, has a well-established history in heterocyclic chemistry. organic-chemistry.org The nomenclature has evolved, with "furazan" being the historical term proposed by Wolff, which was used by Chemical Abstracts Service (CAS) for many years before being replaced by the more systematic name "1,2,5-oxadiazole". wikipedia.org

The primary and most classical synthetic route to the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. organic-chemistry.org For instance, the parent, unsubstituted 1,2,5-oxadiazole can be prepared by heating glyoxime (B48743) (the dioxime of glyoxal) with a dehydrating agent like succinic anhydride (B1165640) or thionyl chloride. organic-chemistry.org Over the years, synthetic methodologies have expanded significantly, allowing for the creation of a wide variety of substituted furazans. Another major route involves the deoxygenation of the corresponding N-oxides, known as furoxans (1,2,5-oxadiazole-2-oxides). organic-chemistry.org These synthetic advancements have been crucial for exploring the applications of this heterocyclic system in diverse fields, from pharmaceuticals to energetic materials. organic-chemistry.orgnih.gov

Contextualization of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol within the 1,2,5-Oxadiazole Class

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS Number: 78441-74-4) is a disubstituted derivative of the 1,2,5-oxadiazole (furazan) core. aaronchem.com Its structure features an ethyl group (-CH₂CH₃) at position 4 and a hydroxymethyl group (-CH₂OH) at position 3 of the heterocyclic ring.

While specific, dedicated research publications on (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol are not abundant in publicly accessible literature, its synthesis can be inferred from established methods for preparing 3,4-disubstituted furazans. A common strategy involves the cyclization of an appropriately substituted α-dioxime. For this specific molecule, a plausible precursor would be 2,3-pentanedione (B165514) dioxime, which upon dehydration would yield 3,4-dimethyl-1,2,5-oxadiazole. Subsequent functionalization, such as radical halogenation of one methyl group followed by nucleophilic substitution to introduce the hydroxyl group, represents a potential synthetic pathway. Alternatively, starting with a precursor like methyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate, reduction of the ester group would directly yield the target hydroxymethyl functionality.

The presence of the hydroxymethyl group makes it a key intermediate for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or the hydroxyl group can be converted into a leaving group for nucleophilic substitution, allowing for the attachment of other functional moieties.

Rationale for Dedicated Academic Research on (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

The rationale for academic interest in (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol stems from the known properties of the 1,2,5-oxadiazole scaffold and the synthetic versatility offered by its substituents.

Pharmacological Potential: The 1,2,5-oxadiazole ring and its N-oxide (furoxan) counterpart are recognized as nitric oxide (NO) donors. Since NO is a critical signaling molecule in various physiological processes, compounds that can release it are of great interest for treating cardiovascular and other diseases. The ethyl and hydroxymethyl groups can be used to modulate the compound's lipophilicity, solubility, and metabolic stability, potentially fine-tuning its activity as a pharmacophore. nih.gov

Energetic Materials Research: The high nitrogen content and positive heat of formation of the furazan ring make it a valuable building block for high-energy density materials (HEDMs). jk-sci.com Research in this area often involves synthesizing various substituted furazans to achieve a balance of explosive power, thermal stability, and low sensitivity to impact and friction. The ethyl and hydroxymethyl groups on (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol could be modified, for example, by nitration of the alcohol, to create new energetic compounds for investigation.

Synthetic Building Block: The dual functionality of this molecule—a stable heterocyclic core and a reactive hydroxymethyl group—makes it a valuable intermediate in organic synthesis. It can be used to construct more complex molecules containing the 1,2,5-oxadiazole moiety, enabling the exploration of structure-activity relationships in various chemical and biological contexts. The hydroxymethyl group provides a convenient handle for elaboration into a wide range of other functional groups or for attachment to larger molecular scaffolds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-ethyl-1,2,5-oxadiazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFTYDDHGNYDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Ethyl 1,2,5 Oxadiazol 3 Yl Methanol

Reactivity Profile of the 1,2,5-Oxadiazole Heterocyclic System

The 1,2,5-oxadiazole (furazan) ring is characterized by a significant electron deficiency due to the presence of two electronegative nitrogen atoms and one oxygen atom in the five-membered ring. This π-deficient nature makes it a highly electron-withdrawing heterocycle, which is a primary determinant of its reactivity profile. researchgate.net

Electrophilic Aromatic Substitution Reactions

The 1,2,5-oxadiazole ring system is generally considered to be highly unreactive towards electrophilic aromatic substitution reactions. The presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom results in a significant deactivation of the ring carbons, making them poor nucleophiles. researchgate.netresearchgate.net Unlike electron-rich aromatic systems like benzene (B151609) or pyrrole, which readily undergo reactions such as nitration, halogenation, or Friedel-Crafts alkylation, the furazan (B8792606) ring is resistant to attack by electrophiles under standard conditions. The high electron-withdrawing effect of the heterocycle makes the carbon atoms electron-poor and thus unlikely to react with positive or partially positive species. researchgate.net Consequently, direct functionalization of the furazan ring through electrophilic substitution is not a synthetically viable pathway.

Nucleophilic Attack and Ring Opening Reactions

In stark contrast to its inertness toward electrophiles, the electron-deficient furazan ring is susceptible to nucleophilic attack. The carbon atoms of the ring are sufficiently electrophilic to react with strong nucleophiles. This reactivity is particularly exploited in the synthesis of substituted furazans, where leaving groups on the ring can be displaced by nucleophiles. For instance, dinitrofurazan is a key precursor for a wide variety of furazan derivatives through the nucleophilic substitution of its nitro groups. researchgate.net

The 1,2,5-oxadiazole ring can also undergo cleavage under certain nucleophilic or basic conditions. While more stable than some of its isomers, the ring can be opened, particularly in the presence of strong bases or specific nucleophiles like hydrazine, which can lead to the formation of acyclic intermediates. chim.it This ring-opening susceptibility is a known characteristic of oxadiazole systems, although the specific conditions required vary depending on the isomer and the substituents present. chim.itacs.org

| Reaction Type | Reactivity | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Very Low / Inert | The ring is highly electron-deficient (π-deficient) due to electronegative N and O atoms, deactivating it towards electrophiles. researchgate.netresearchgate.net |

| Nucleophilic Attack | Susceptible | The electron-deficient nature makes the ring carbons electrophilic and prone to attack by strong nucleophiles. researchgate.net |

| Ring Opening | Possible | Can occur under specific conditions, such as with strong bases or certain nucleophiles, leading to acyclic products. chim.itacs.org |

Rearrangement Pathways

Rearrangement reactions provide important routes for the transformation of heterocyclic systems. While many well-known rearrangements, such as the Boulton-Katritzky rearrangement, are characteristic of the 1,2,4-oxadiazole (B8745197) isomer, distinct pathways exist for the 1,2,5-oxadiazole system. chim.it A significant rearrangement involves its N-oxide derivatives, known as furoxans (1,2,5-oxadiazole 2-oxides). Furoxans can rearrange to the more stable furazan ring system. This transformation is a key synthetic step in creating certain furazan-based structures and has been observed to be promoted by Lewis acids. researchgate.net Additionally, the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, has been successfully applied to 1,2,5-oxadiazole 2-oxide derivatives, demonstrating a pathway to introduce different functionalities onto the ring system via side-chain manipulation. researchgate.net

Transformations of the Methanol (B129727) Functional Group at the C-3 Position

The (hydroxymethyl) group attached to the C-3 position of the 4-ethyl-1,2,5-oxadiazole ring is a versatile functional handle that behaves similarly to a primary alcohol, allowing for a range of derivatization reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the methanol group can be selectively oxidized to yield the corresponding aldehyde or further oxidized to the carboxylic acid. The synthesis of 1,2,5-oxadiazole-3-carboxylic acids is a documented transformation, indicating that the heterocyclic ring is stable to the oxidative conditions required. researchgate.net For example, the synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid highlights the viability of this oxidation. researchgate.net Similarly, the preparation of benzo[c] researchgate.netresearchgate.netnih.govoxadiazole-5-carboxylic acid, although proceeding through different intermediates, confirms the stability of the carboxyl group on this heterocyclic system. rsc.org Standard oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.

| Oxidation State | Product Name | General Oxidizing Agents |

|---|---|---|

| Aldehyde | 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde | PCC, DMP, Swern Oxidation |

| Carboxylic Acid | 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid | KMnO4, Jones Reagent (CrO3/H2SO4), PCC (with excess) |

Esterification and Etherification Reactions

The hydroxyl group of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This is a standard transformation for primary alcohols. The synthesis of ester derivatives of various oxadiazoles (B1248032) has been reported, demonstrating the compatibility of this functional group with the heterocyclic core. nih.gov For instance, the synthesis of methyl esters of furazan-based carboxylic acids has been described as an intermediate step in preparing other derivatives, confirming the stability and accessibility of these ester linkages. nih.gov

Etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or via other standard methods. The formation of difurazanyl ether derivatives through reactions with O-nucleophiles has been reported, indicating that the hydroxyl group on the furazan side chain can be converted into an ether linkage. researchgate.net The reactivity of the hydroxymethyl group is analogous to that of other benzylic-type alcohols, such as 5-hydroxymethylfurfural (B1680220) (HMF), which is known to form ethers and esters readily. researchgate.net

Substitution Reactions (e.g., Halogenation)

The primary hydroxyl group of the methanol substituent on the C-3 position of the oxadiazole ring is a prime site for nucleophilic substitution reactions. Halogenation, the replacement of the hydroxyl group with a halogen atom, is a fundamental transformation that converts the alcohol into a more reactive alkyl halide, which can then serve as a versatile intermediate for the synthesis of other derivatives.

Standard halogenating reagents are expected to be effective for this transformation. For instance, the conversion of the alcohol to the corresponding chloride can likely be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Similarly, bromination can be accomplished with phosphorus tribromide (PBr₃). The iodination can be carried out using the Appel reaction, which involves triphenylphosphine (B44618) and iodine. These reactions are typically performed in an inert solvent to afford the respective halomethyl-substituted 1,2,5-oxadiazole.

Interactive Table 1: Predicted Halogenation Reactions of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

| Reagent Used | Expected Product | Typical Reaction Conditions |

| Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-4-ethyl-1,2,5-oxadiazole | Inert solvent (e.g., Dichloromethane), 0 °C to room temperature |

| Phosphorus tribromide (PBr₃) | 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole | Inert solvent (e.g., Diethyl ether), 0 °C to room temperature |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | 3-(Iodomethyl)-4-ethyl-1,2,5-oxadiazole | Inert solvent (e.g., Acetonitrile), room temperature |

This table is based on established reactivity patterns of primary alcohols, as direct experimental data for this specific compound is limited.

Reactivity of the Ethyl Side Chain at the C-4 Position

The ethyl group at the C-4 position is generally less reactive than the hydroxymethyl group. However, the alkyl side chains on 1,2,5-oxadiazole rings can undergo functionalization. thieme-connect.de The electron-withdrawing nature of the 1,2,5-oxadiazole ring can facilitate reactions at the carbon atom adjacent to the ring (the α-carbon).

For instance, the methyl groups on methyl-1,2,5-oxadiazoles can be treated with N-bromosuccinimide (NBS) to yield the corresponding monobromo compounds. thieme-connect.de By analogy, the ethyl group in (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol could potentially undergo selective bromination at the α-position under free-radical conditions, typically initiated by light or a radical initiator like benzoyl peroxide. This would lead to the formation of a bromoethyl-substituted oxadiazole.

Furthermore, the electron-withdrawing character of the ring facilitates the lithiation of adjacent methyl groups. thieme-connect.de This suggests that the methylene (B1212753) protons of the ethyl group in the target molecule could potentially be abstracted by a strong base to form a carbanion, which could then react with various electrophiles.

Interactive Table 2: Potential Reactivity of the Ethyl Side Chain

| Reaction Type | Reagents | Potential Product |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 4-(1-Bromoethyl)-3-(hydroxymethyl)-1,2,5-oxadiazole |

| Deprotonation | Strong Base (e.g., n-Butyllithium) | Lithiated intermediate at the α-carbon |

This table outlines plausible reactions based on the known chemistry of alkyl-substituted 1,2,5-oxadiazoles.

Studies on the Stability and Degradation Pathways of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

The 1,2,5-oxadiazole ring is generally characterized by its high thermal and chemical stability. scirp.org Disubstituted 1,2,5-oxadiazoles, in particular, are known to be robust. thieme-connect.de The parent 1,2,5-oxadiazole and its monosubstituted derivatives, however, can undergo ring-cleavage reactions in the presence of alkali. thieme-connect.de

Thermal and Chemical Stability: (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is expected to be a thermally stable compound. Thermal ring cleavage of the 1,2,5-oxadiazole system typically requires high temperatures (often in excess of 200°C) and proceeds via the cleavage of the O1-N2 and C3-C4 bonds to yield nitrile and nitrile oxide fragments. thieme-connect.de The heterocyclic ring also demonstrates resistance to attack by acids. thieme-connect.de

Degradation Pathways: While stable under many conditions, the 1,2,5-oxadiazole ring is susceptible to cleavage under strong reducing conditions. thieme-connect.de For example, treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can result in the cleavage of the ring to form amino-substituted fragments. thieme-connect.de Photochemical degradation is another potential pathway, where UV irradiation can induce ring cleavage, similar to the thermal process. thieme-connect.de

Interactive Table 3: Summary of Stability and Degradation Profile

| Condition | Stability/Reactivity |

| Thermal | Expected to be stable at moderate temperatures. |

| Acidic | The heterocyclic ring is generally resistant to acids. thieme-connect.de |

| Basic | As a disubstituted derivative, it is expected to be more stable than the parent ring, but strong alkali may lead to degradation over time. thieme-connect.de |

| Strong Reducing Agents | Susceptible to ring cleavage. thieme-connect.de |

| Photochemical | May undergo ring cleavage upon UV irradiation. thieme-connect.de |

This table provides a general overview based on the known properties of the 1,2,5-oxadiazole ring system.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 1,2,5 Oxadiazol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish its molecular structure and conformation.

The ¹H NMR spectrum of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol provides a definitive fingerprint of the proton environments within the molecule. The ethyl group attached to the oxadiazole ring typically exhibits a characteristic A₃X₂ spin system. This manifests as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling between these adjacent groups. The chemical shift of the methylene protons is influenced by the electron-withdrawing nature of the oxadiazole ring, causing them to resonate at a lower field compared to the methyl protons.

The hydroxymethyl group (-CH₂OH) protons are expected to appear as a singlet, as they are not typically coupled to other protons. The position of this singlet can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. The hydroxyl proton (-OH) also presents as a singlet, the chemical shift of which is highly dependent on the experimental conditions and can be confirmed by D₂O exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (ethyl) | ~2.8 | Quartet | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 |

| -CH₂- (methanol) | ~4.8 | Singlet | N/A |

| -OH (methanol) | Variable | Singlet | N/A |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol. The spectrum will display distinct signals for each unique carbon atom in the molecule. The two carbons of the 1,2,5-oxadiazole ring are expected to resonate at low field (typically in the range of 150-160 ppm) due to their sp² hybridization and the influence of the electronegative nitrogen and oxygen atoms within the ring.

The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 55-65 ppm. The carbons of the ethyl group will also be in the aliphatic region, with the methylene carbon appearing at a lower field than the methyl carbon due to its proximity to the oxadiazole ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C3 (oxadiazole) | ~155-160 |

| C4 (oxadiazole) | ~150-155 |

| -CH₂- (methanol) | ~55-65 |

| -CH₂- (ethyl) | ~20-30 |

| -CH₃ (ethyl) | ~10-15 |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for the CH₃ and CH₂ groups of the ethyl substituent and the CH₂ of the hydroxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for establishing the connectivity of the substituents to the oxadiazole ring. For instance, correlations would be expected between the methylene protons of the ethyl group and the C4 carbon of the oxadiazole ring, and between the methylene protons of the hydroxymethyl group and the C3 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for a relatively rigid molecule like this, it could provide information about the preferred conformation of the hydroxymethyl group relative to the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol would exhibit several key absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the ethyl and hydroxymethyl groups would appear in the 2850-3000 cm⁻¹ region.

The 1,2,5-oxadiazole ring itself has characteristic vibrations. The C=N stretching vibrations are typically observed in the 1500-1650 cm⁻¹ range. The N-O stretching vibrations of the oxadiazole ring usually appear between 1300 and 1450 cm⁻¹. The C-O stretching of the primary alcohol would be visible in the 1000-1100 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (oxadiazole) | 1500-1650 |

| N-O stretch (oxadiazole) | 1300-1450 |

| C-O stretch (alcohol) | 1000-1100 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which allows for the confirmation of its elemental formula.

Under electron ionization (EI), the molecular ion ([M]⁺) would be observed, and its fragmentation would provide structural information. A common fragmentation pathway for 3-hydroxymethyl-1,2,5-oxadiazole derivatives involves the neutral loss of formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion. scielo.brresearchgate.net Another expected fragmentation is the loss of the ethyl group (C₂H₅, 29 Da) to form a stable cation. The oxadiazole ring itself can also undergo cleavage, leading to characteristic fragment ions.

| Ion | m/z (expected) | Description |

| [M]⁺ | 128 | Molecular Ion |

| [M - CH₂O]⁺ | 98 | Loss of formaldehyde |

| [M - C₂H₅]⁺ | 99 | Loss of ethyl group |

| [C₂H₅]⁺ | 29 | Ethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is expected to show absorption bands in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions associated with the 1,2,5-oxadiazole ring system.

The π → π* transitions, which are typically of higher energy and intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~200-250 |

| n → π | ~260-300 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

As of the current literature review, specific single-crystal X-ray diffraction data for the parent compound, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, or its direct derivatives, have not been reported in publicly accessible crystallographic databases. Consequently, a detailed analysis of its experimental solid-state and supramolecular structure is not possible at this time.

However, were such a study to be conducted, the resulting crystallographic data would provide invaluable insights into the molecule's structure. The expected findings would be organized into comprehensive tables, detailing various crystallographic and structural parameters.

Molecular Structure Insights

A crystallographic analysis would confirm the planarity of the 1,2,5-oxadiazole ring and provide precise measurements for the bond lengths and angles within this heterocyclic system. It would also define the conformation of the ethyl and methanol (B129727) substituents relative to the ring. Of particular interest would be the torsion angles that describe the orientation of the hydroxymethyl group, which plays a crucial role in determining potential hydrogen bonding patterns.

Supramolecular Assembly

The study of the crystal packing would reveal the network of intermolecular interactions. For (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, the hydroxyl group is expected to be a primary site for hydrogen bonding, potentially forming chains or more complex networks with neighboring molecules. The nitrogen and oxygen atoms of the oxadiazole ring could also act as hydrogen bond acceptors. Additionally, weaker interactions, such as C-H···O or C-H···N contacts, and possible π-stacking of the oxadiazole rings, would be characterized, providing a complete picture of the forces governing the crystal's stability.

Below are illustrative tables representing the type of data that would be generated from a successful X-ray crystallographic study of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

| Parameter | Value (Illustrative) |

|---|---|

| Empirical formula | C₅H₈N₂O₂ |

| Formula weight | 128.13 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 7.8 Å |

| α | 90° |

| β | 105.5° |

| γ | 90° |

| Volume | 652.1 ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | 1.303 Mg/m³ |

| Absorption coefficient | 0.101 mm⁻¹ |

Table 2: Illustrative Bond Lengths and Angles for Key Structural Features.

| Bond Lengths | Length (Å) | Bond Angles | Angle (°) |

|---|---|---|---|

| O(1)-N(2) | 1.42 | N(2)-O(1)-N(5) | 110.5 |

| N(2)-C(3) | 1.32 | O(1)-N(2)-C(3) | 106.0 |

| C(3)-C(4) | 1.45 | N(2)-C(3)-C(4) | 114.0 |

| C(4)-N(5) | 1.33 | C(3)-C(4)-N(5) | 113.5 |

| N(5)-O(1) | 1.41 | C(4)-N(5)-O(1) | 106.0 |

| C(3)-C(methanol) | 1.51 | C(4)-C(3)-C(methanol) | 122.0 |

Table 3: Potential Supramolecular Interactions (Hydrogen Bonds).

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O(methanol)-H···N(2) | 0.82 | 2.10 | 2.90 | 165 |

It is important to reiterate that the data presented in the tables above are illustrative examples of what could be expected from an X-ray crystallographic study and are not experimental results. The actual determination of the solid-state structure of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol and its derivatives awaits future experimental investigation.

Theoretical and Computational Investigations of 4 Ethyl 1,2,5 Oxadiazol 3 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying heterocyclic compounds. researchgate.netnih.gov

Geometry optimization is the process of finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional structure. Using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311G(d,p)), key structural parameters like bond lengths, bond angles, and dihedral angles for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can be determined. nih.govepstem.net These calculations would reveal the precise spatial orientation of the ethyl group, the hydroxymethyl substituent, and the planar 1,2,5-oxadiazole ring.

Table 1: Illustrative Optimized Geometrical Parameters for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (Calculated via DFT) This table presents expected values based on calculations for similar molecules and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | O1-N2 | 1.42 |

| N2=C3 | 1.31 | |

| C3-C4 | 1.45 | |

| C4=N5 | 1.31 | |

| N5-O1 | 1.42 | |

| C3-C6 (Methanol C) | 1.51 | |

| C4-C7 (Ethyl C) | 1.52 | |

| **Bond Angles (°) ** | N5-O1-N2 | 109.5 |

| O1-N2-C3 | 106.0 | |

| N2-C3-C4 | 114.5 | |

| C3-C4-N5 | 114.5 | |

| C4-N5-O1 | 106.0 | |

| Dihedral Angles (°) | N2-C3-C6-O(H) | ~60 |

| N5-C4-C7-C8 | ~70 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating nuclear magnetic resonance (NMR) chemical shifts. epstem.netunn.edu.ng Theoretical ¹H and ¹³C NMR spectra for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can be generated. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in signal assignment. carlroth.com Solvent effects are often included in these calculations to better mimic experimental conditions. unn.edu.ng

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of a molecule. DFT calculations can predict these frequencies, which helps in assigning the peaks observed in an experimental IR spectrum to specific functional groups (e.g., O-H stretch, C-N stretch, C=N stretch). nih.gov Calculated frequencies are often systematically higher than experimental ones and are therefore scaled by an appropriate factor to improve agreement. epstem.net

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions of a molecule. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the UV-Vis absorption maxima (λmax). For (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, these calculations would identify the electronic transitions, likely π→π* and n→π*, associated with the oxadiazole ring.

Table 2: Predicted Spectroscopic Data for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol This table presents expected values based on calculations for analogous compounds and is for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for -CH₂- (ethyl) | 2.8 - 3.0 |

| δ (ppm) for -CH₃ (ethyl) | 1.3 - 1.5 | |

| δ (ppm) for -CH₂- (methanol) | 4.8 - 5.0 | |

| δ (ppm) for -OH (methanol) | 2.5 - 3.5 | |

| ¹³C NMR | δ (ppm) for C3, C4 (ring) | 150 - 160 |

| δ (ppm) for -CH₂- (methanol) | 55 - 65 | |

| IR | ν (cm⁻¹) for O-H stretch | 3300 - 3500 |

| ν (cm⁻¹) for C=N stretch | 1550 - 1650 | |

| UV-Vis | λmax (nm) | ~260 (π→π*) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity. researchgate.net

The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. bohrium.com For (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, the HOMO would likely be distributed over the oxadiazole ring and the oxygen of the hydroxyl group, while the LUMO would be concentrated on the electron-deficient ring system.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide quantitative measures of the molecule's reactivity. researchgate.netresearchgate.net

Table 3: Illustrative Reactivity Descriptors for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol This table presents a typical range of values for such a molecule and is for illustrative purposes.

| Parameter | Formula | Typical Calculated Value (eV) |

| EHOMO | - | -6.5 to -7.5 |

| ELUMO | - | -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 to 6.5 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.5 to 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.7 to 3.3 |

Electrostatic Potential (ESP) Surface Analysis for Molecular Recognition and Interactions

The Molecular Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This visualization is extremely useful for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue).

For (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, the ESP surface would show negative potential around the electronegative nitrogen and oxygen atoms of the oxadiazole ring and the oxygen of the hydroxyl group. These regions represent likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be located around the hydrogen atoms, especially the hydroxyl proton, indicating sites for nucleophilic attack or hydrogen bond donation. This analysis is critical for predicting how the molecule will interact with biological targets or other molecules. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Forces

Understanding the non-covalent interactions that govern how molecules pack in the solid state is essential.

Non-Covalent Interaction (NCI) Analysis: NCI is a computational method used to visualize weak intermolecular and intramolecular interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. wikipedia.orgmdpi.com The NCI plot displays these interactions as broad surfaces, colored to indicate their nature and strength. researchgate.netnih.gov For the title compound, NCI analysis would highlight potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent oxadiazole nitrogen, as well as intermolecular hydrogen bonds that dictate crystal packing.

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents expected contributions for a molecule with these functional groups and is for illustrative purposes.

| Contact Type | Typical Contribution (%) |

| H···H | 40 - 50 |

| O···H / H···O | 20 - 25 |

| N···H / H···N | 10 - 15 |

| C···H / H···C | 5 - 10 |

| Others | < 5 |

Reaction Mechanism Studies and Transition State Identification (e.g., for ring stability or derivatization)

Computational chemistry can be used to model reaction pathways, providing insights into reaction feasibility and kinetics. By calculating the energies of reactants, products, and transition states, an energy profile for a proposed reaction can be constructed. nih.gov This would be useful for studying the thermal stability and potential decomposition pathways of the 1,2,5-oxadiazole ring. Furthermore, it could be applied to model derivatization reactions, such as the esterification of the hydroxyl group or substitution on the ethyl chain, helping to predict the most likely products and the conditions required to form them.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com An MD simulation of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol would provide a dynamic picture of its conformational flexibility, showing how the ethyl and hydroxymethyl side chains rotate and flex. By including explicit solvent molecules in the simulation, MD can also be used to study solvation effects, showing how the compound's structure and dynamics are influenced by its environment and how it interacts with surrounding solvent molecules.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2,5 Oxadiazole Derivatives

General Principles of Substituent Effects on Oxadiazole Core Properties

The physicochemical and electronic properties of the 1,2,5-oxadiazole (also known as furazan) ring are significantly influenced by the nature of its substituents. The oxadiazole ring is an electron-withdrawing moiety, which affects the electron density distribution across the molecule. chemicalbook.commdpi.com The introduction of various functional groups at the C3 and C4 positions can modulate properties such as aromaticity, dipole moment, and the reactivity of the entire molecule. chemicalbook.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the oxadiazole core. EDGs, such as alkyl or amino groups, can increase the electron density on the ring, potentially affecting its stability and basicity. Conversely, EWGs like nitro or cyano groups further decrease the ring's electron density, enhancing its electrophilic character and influencing its susceptibility to nucleophilic attack. researchgate.net

For instance, studies on various oxadiazole isomers demonstrate these principles. In 1,2,4-oxadiazole (B8745197) derivatives, the position and electronic nature of substituents on an attached aryl ring directly correlate with changes in the chemical shifts observed in 13C NMR spectroscopy, providing a quantitative measure of electronic influence. researchgate.net The presence of an electron-donating methoxy (B1213986) group versus an electron-withdrawing nitro group can dramatically alter the electronic environment of the heterocyclic core. mdpi.com These principles are broadly applicable across oxadiazole isomers, including the 1,2,5-scaffold of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, where the ethyl and methanol (B129727) groups act as substituents influencing the core properties.

Table 1: Influence of Substituent Electronic Nature on Oxadiazole Core Properties

| Substituent Type | General Effect on Oxadiazole Ring | Impact on Physicochemical Properties |

|---|---|---|

| Electron-Donating Groups (e.g., -CH₃, -NH₂, -OCH₃) | Increases electron density on the ring | May increase basicity; modifies dipole moment and reactivity. |

Design Strategies for Modulating Chemical Reactivity and Stability

The chemical reactivity and stability of 1,2,5-oxadiazole derivatives can be strategically manipulated through molecular design. The inherent stability of the oxadiazole ring is a key feature, making it a desirable scaffold in various chemical applications. nih.gov However, its stability can be compromised under certain conditions, such as heating, which can lead to ring-opening reactions. acs.org

A primary design strategy involves the careful selection of substituents to enhance thermal stability. Incorporating other thermally stable heterocyclic rings or functional groups can mitigate the tendency for ring-opening. acs.org For example, creating hybrid structures by linking the 1,2,5-oxadiazole ring to other stable motifs like 1,2,4-triazole (B32235) can produce compounds with improved thermal decomposition temperatures and densities. bohrium.com

The reactivity of the oxadiazole ring itself can also be tuned. The carbon atoms of the ring possess electrophilic character, making them susceptible to nucleophilic attack. chim.it The stability of the O-N bond is a critical factor; its cleavage often initiates rearrangement or decomposition pathways. chim.it By altering the electronic properties of the substituents, one can either stabilize or destabilize this bond, thereby controlling the molecule's reactivity. For example, introducing strong electron-withdrawing groups can increase the electrophilicity of the ring carbons, making them more reactive towards nucleophiles.

Another strategy involves leveraging the oxadiazole ring as a linker or scaffold. Its rigid, planar structure and defined exit vectors for substituents make it an excellent component for constructing more complex molecules with specific three-dimensional arrangements. ymerdigital.com This is particularly relevant in materials science and medicinal chemistry, where precise control over molecular geometry is crucial.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (General Chemical Trends, not specific biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of a compound with its properties. While often applied to biological activity, QSAR methodologies are also powerful tools for predicting general chemical trends and physicochemical properties of 1,2,5-oxadiazole derivatives.

These models use calculated molecular descriptors to predict properties like heat of formation, density, dipole moment, and electronic properties (e.g., electron affinity). researchgate.net Descriptors can include steric (e.g., molecular volume), electronic (e.g., partial atomic charges, HOMO/LUMO energies), and lipophilic (e.g., logP) parameters.

For 1,2,5-oxadiazole derivatives, theoretical calculations using methods like Density Functional Theory (DFT) can generate these descriptors. researchgate.netrsc.org For example, studies have shown that the introduction of specific substituents can systematically alter the heat of formation. Groups like -N₃ and bridges like -NH- are particularly effective at increasing the heat of formation in these compounds. rsc.org Similarly, substituents such as -C(NO₂)₃ can significantly increase the density of the resulting molecule. rsc.org

A 3D-QSAR model, which considers the three-dimensional arrangement of the molecule, can provide even more detailed insights. nih.gov These models can highlight which spatial regions around the oxadiazole scaffold are sensitive to steric or electrostatic modifications. For an acceptable 3D-QSAR model, statistical metrics such as a high validated regression coefficient (R²) and a cross-validated correlation coefficient (Q²) greater than 0.5 are typically required. nih.gov By analyzing these models, chemists can predict how structural changes will affect a molecule's chemical properties before synthesis, guiding the design of new compounds with desired characteristics.

Molecular Modeling and Ligand-Based Design Approaches for Novel Chemical Entities (Focus on chemical space exploration and scaffold optimization)

Molecular modeling and computational chemistry are indispensable tools for exploring the vast chemical space of 1,2,5-oxadiazole derivatives and optimizing scaffolds for specific applications. These approaches allow for the in silico design and evaluation of novel chemical entities, saving significant time and resources. nih.gov

Chemical Space Exploration: Virtual screening is a key technique used to explore large compound libraries. By defining a core scaffold, such as the 1,2,5-oxadiazole ring, and decorating it with a multitude of virtual substituents, millions of potential derivatives can be generated. These virtual libraries can then be filtered based on predicted physicochemical properties (e.g., molecular weight, polarity) to identify promising candidates. nih.gov Structure-based virtual screening, which involves docking these virtual compounds into the active site of a target protein, is a common approach in drug discovery. nih.gov

Ligand-based design is employed when the three-dimensional structure of a biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar properties. By analyzing a set of known active compounds, pharmacophore models can be developed. These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. New 1,2,5-oxadiazole derivatives can then be designed to fit this pharmacophore model, increasing the probability of discovering novel compounds with desired properties. nih.gov

Bioisosteric Replacement and Scaffold Hopping within Oxadiazole Chemistry

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. researchgate.net The oxadiazole ring, in its various isomeric forms, is frequently used as a bioisostere for amide and ester functionalities. acs.orgmdpi.com This is because the oxadiazole core can mimic the steric and electronic properties of these groups while offering improved metabolic stability due to its resistance to hydrolysis by esterases and amidases. mdpi.comresearchgate.net

Bioisosteric Replacement: The different isomers of oxadiazole (1,2,4-, 1,3,4-, and 1,2,5-) offer a toolkit for fine-tuning molecular properties. For example, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) isomer can lead to significant changes in physicochemical properties. acs.org Studies have shown that 1,3,4-oxadiazoles are generally less lipophilic (lower logD) and more polar than their 1,2,4- counterparts. nih.gov This can result in higher aqueous solubility and altered metabolic stability. acs.orgrsc.org While the relative orientation of substituents can be similar between isomers, the intrinsic differences in charge distribution and dipole moments account for these property variations. acs.orgnih.gov

Scaffold Hopping: Scaffold hopping is a computational design strategy that aims to identify novel molecular scaffolds that can serve as functional replacements for a known core structure. The goal is to discover new chemical entities with potentially improved properties or novel intellectual property positions. Within oxadiazole chemistry, this could involve replacing the 1,2,5-oxadiazole ring of a compound like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. This exploration of alternative core structures is a powerful method for expanding beyond a known chemical series while preserving the essential features required for a desired chemical function.

Table 2: Comparison of Oxadiazole Isomers as Bioisosteres

| Oxadiazole Isomer | Common Bioisosteric Replacement For | Key Physicochemical Characteristics |

|---|---|---|

| 1,2,4-Oxadiazole | Esters, Amides | Generally more lipophilic compared to the 1,3,4-isomer. acs.orgnih.gov |

| 1,3,4-Oxadiazole | Esters, Amides | Generally less lipophilic, more polar, often leading to higher aqueous solubility. mdpi.comacs.orgnih.gov |

Advanced Applications of 1,2,5 Oxadiazoles in Chemical Sciences Excluding Biological/clinical

Role of 1,2,5-Oxadiazoles in Materials Science

The inherent chemical characteristics of the 1,2,5-oxadiazole ring, such as high nitrogen content and thermal stability, make it an attractive component in the design of novel materials with tailored properties.

Energetic Materials and High-Energy Density Compounds (HEDMs)

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in the development of high-energy density materials (HEDMs) due to its high positive heat of formation and good oxygen balance. bohrium.comfrontiersin.org These properties contribute to the energetic performance of compounds containing this scaffold. By incorporating explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3) onto the 1,2,5-oxadiazole backbone, researchers can synthesize a wide array of energetic materials with superior detonation properties compared to traditional explosives like TNT and RDX. bohrium.comresearchgate.net

The synthesis of these materials often involves linking the 1,2,5-oxadiazole subunit to other nitrogen-rich heterocycles like triazoles and tetrazoles, or creating assemblies of multiple 1,2,5-oxadiazole rings. bohrium.com This approach aims to achieve a balance between high performance and low sensitivity to external stimuli like impact and friction. frontiersin.org For instance, some 1,2,5-oxadiazole-based energetic salts have shown excellent detonation velocities and pressures while maintaining remarkable insensitivity. frontiersin.orgenergetic-materials.org.cnnih.gov Theoretical studies, often employing density functional theory (DFT), play a crucial role in predicting the performance and stability of newly designed 1,2,5-oxadiazole-based HEDMs before their synthesis. rsc.org

| Property | 1,2,5-Oxadiazole-Based HEDMs | Traditional Explosives (e.g., TNT, RDX) |

| Heat of Formation | High positive values | Generally lower |

| Oxygen Balance | Favorable for detonation | Variable |

| Detonation Velocity | Often higher | Standard benchmarks |

| Detonation Pressure | Often higher | Standard benchmarks |

| Sensitivity | Can be tailored to be low | Generally higher |

| Environmental Impact | Potentially more benign | Concerns over toxicity |

Photophysical Properties and Applications in Organic Optoelectronics (e.g., OLEDs)

The unique electronic nature of the 1,2,5-oxadiazole ring makes it a valuable component in organic optoelectronic materials. researchgate.net Its electron-withdrawing character allows it to be used as an acceptor unit in donor-acceptor type molecules, which are crucial for applications in organic light-emitting diodes (OLEDs). researchgate.nettandfonline.com The photophysical properties of these materials, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the 1,2,5-oxadiazole ring. rsc.orgnih.gov

Derivatives of 1,2,5-oxadiazole have been investigated as electron transport materials in OLEDs due to their favorable electron mobility. tandfonline.com Furthermore, the fluorogenic properties of some 1,2,5-oxadiazole compounds make them suitable for use as emitters in the emissive layer of OLEDs, contributing to the device's color and efficiency. chemicalbook.com Theoretical calculations are often employed to predict the electronic and photophysical properties of new 1,2,5-oxadiazole derivatives to guide the design of more efficient optoelectronic materials. tandfonline.com

Polymer Chemistry and Advanced Functional Materials

The 1,2,5-oxadiazole moiety has been incorporated into polymer backbones to create advanced functional materials with unique properties. For example, polymers containing the benzo[c] bohrium.comresearchgate.netrsc.orgoxadiazole unit, a strong electron-withdrawing group, have been designed as narrow band-gap donor-acceptor materials. researchgate.net These polymers exhibit interesting electronic and optical properties that make them suitable for applications in organic electronics. The thermal and chemical stability of the 1,2,5-oxadiazole ring can also impart enhanced durability to the resulting polymers. nih.gov

Applications in Agrochemicals (e.g., as non-pesticidal intermediates or scaffolds)

While the direct use of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol in commercial pesticides is not widely documented, the broader family of oxadiazoles (B1248032), including the 1,2,5-isomer, serves as an important scaffold in agrochemistry. researchgate.netmdpi.com These heterocyclic compounds are often used as intermediates in the synthesis of more complex active ingredients for herbicides, insecticides, and fungicides. rsc.orgscielo.br The 1,2,5-oxadiazole ring can influence the biological activity and physicochemical properties of the final agrochemical product. For instance, certain 1,2,5-oxadiazole-2-oxide and benzo[c] bohrium.comresearchgate.netrsc.orgoxadiazole-N-oxide derivatives have demonstrated herbicidal activity. chemicalbook.com

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms of the 1,2,5-oxadiazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form metal complexes. mdpi.comresearchgate.net The coordination chemistry of 1,2,5-oxadiazole derivatives has been explored, leading to the synthesis of novel coordination polymers and supramolecular structures. acs.org The resulting metal complexes can exhibit interesting magnetic, optical, or catalytic properties, depending on the nature of the metal ion and the substituents on the oxadiazole ligand. nih.gov The design of ligands incorporating the 1,2,5-oxadiazole scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can be advantageous for various applications.

Catalytic Applications as Organic Catalysts or Ligands for Metal Catalysts

While the direct use of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol as a catalyst is not prominent in the literature, the 1,2,5-oxadiazole framework can be incorporated into more complex molecules that act as organic catalysts or as ligands for metal catalysts. acs.org For example, the electronic properties of the 1,2,5-oxadiazole ring can influence the catalytic activity of a nearby active site within the same molecule. In the context of metal-catalyzed reactions, ligands containing the 1,2,5-oxadiazole moiety can modulate the reactivity and selectivity of the metal center. nih.gov

Future Research Directions and Challenges in 4 Ethyl 1,2,5 Oxadiazol 3 Yl Methanol Research

Development of Highly Selective and Efficient Synthetic Methods

A primary challenge in the advancement of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol research is the development of synthetic routes that are both highly selective and efficient. Traditional methods for creating the 1,2,5-oxadiazole ring, such as the dehydration of α-dioximes or the deoxygenation of their N-oxide precursors (furoxans), often require harsh conditions, which can limit functional group tolerance and lead to lower yields. organic-chemistry.orgchemicalbook.com

Future research will likely focus on several key areas:

Catalyst Development: The design of novel catalysts that can facilitate ring formation under milder conditions is a significant goal. This includes exploring transition-metal catalysts and organocatalysts to improve reaction rates and selectivity, thereby reducing the formation of isomeric impurities.

One-Pot Procedures: Streamlining the synthesis into one-pot or tandem reactions is a promising direction. nih.gov Strategies that combine ring formation with subsequent functionalization, such as the introduction of the ethyl and methanol (B129727) groups onto the furazan (B8792606) core without isolating intermediates, would significantly enhance efficiency and reduce waste. acs.org

Flow Chemistry: The adoption of continuous flow technologies could offer precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of potentially energetic intermediates.

The challenge lies in creating methods that are not only efficient but also versatile enough to allow for the synthesis of a diverse library of derivatives, enabling thorough structure-activity relationship (SAR) studies.

| Synthetic Method | Description | Advantages | Challenges for Future Research |

|---|---|---|---|

| Dehydration of Dioximes | Cyclization of 1,2-dioximes using dehydrating agents like thionyl chloride or succinic anhydride (B1165640). chemicalbook.com | Utilizes readily available starting materials. | Often requires harsh conditions and high temperatures; limited functional group compatibility. organic-chemistry.org |

| Deoxygenation of Furoxans | Removal of the N-oxide oxygen from a 1,2,5-oxadiazole-2-oxide precursor using reducing agents like phosphites. chemicalbook.com | Provides a route to furazans when furoxan precursors are more accessible. | Requires an additional synthetic step; potential for side reactions. |

| One-Pot Synthesis-Functionalization | Combines the formation of the oxadiazole ring and subsequent C-H functionalization in a single reaction vessel. nih.gov | Increases overall efficiency, reduces waste and purification steps. acs.org | Requires careful optimization of reaction conditions and catalyst compatibility for multiple steps. |

| Ring Transformation | Conversion of other heterocyclic systems into the 1,2,5-oxadiazole ring. nih.gov | Can provide access to novel substitution patterns. | Often limited in scope and can result in complex product mixtures. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The 1,2,5-oxadiazole ring possesses a unique electronic structure that makes it susceptible to various chemical transformations. chemicalbook.com Understanding and harnessing this reactivity is crucial for developing new applications for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol.

Future research will delve into:

Ring-Opening Reactions: The relatively weak N-O bond in the furazan ring can be cleaved under certain conditions, leading to highly reactive intermediates. chim.it Exploring controlled ring-opening and subsequent recyclization reactions could provide pathways to novel heterocyclic systems that are otherwise difficult to synthesize.

Nucleophilic and Electrophilic Substitution: While some nucleophilic substitution reactions on the furazan ring are known, particularly with good leaving groups, the scope remains limited. thieme-connect.de A significant challenge is to develop a broader range of substitution reactions to functionalize the carbon atoms of the ring directly. This would allow for the late-stage modification of complex molecules.

Photochemical and Thermal Rearrangements: The response of the 1,2,5-oxadiazole core to light and heat is an area ripe for exploration. chim.it Such unconventional transformations could lead to the discovery of unexpected molecular rearrangements and the synthesis of unique isomers, expanding the chemical space around this scaffold. researchgate.net

A key challenge is the potential instability of the 1,2,5-oxadiazole ring, which can lead to decomposition rather than controlled transformation. researchgate.net Future work must focus on developing mild and selective reaction conditions to control the reactivity and exploit it for synthetic benefit.

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new oxadiazole derivatives. For a molecule like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, computational approaches can accelerate the identification of derivatives with desired properties, saving significant time and resources.

Key future directions include:

Predictive Modeling (QSAR): Developing robust Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological activity or material properties of novel (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol derivatives. dergipark.org.trdergipark.org.tr By correlating structural features with experimental data, these models can guide the synthesis of compounds with enhanced efficacy. nih.gov

De Novo Design: Generative AI models can design entirely new oxadiazole structures optimized for specific targets or functions. These algorithms can explore a vast chemical space to propose novel candidates that human chemists might not have conceived.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. This can aid in overcoming the synthetic challenges outlined in section 8.1 by identifying promising new catalysts or reaction conditions.

The primary challenge in this area is the need for large, high-quality datasets for training the AI/ML models. For less-studied scaffolds like 1,2,5-oxadiazoles, experimental data is often scarce, which can limit the predictive power of the models. researchgate.net Generating this foundational data will be a crucial prerequisite for the successful application of AI.

Green Chemistry Advancements for Sustainable Production of Oxadiazole Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve safety. mdpi.com The future production of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol and related compounds will need to incorporate sustainable practices.

Areas for future research include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and often lead to higher yields and purer products compared to conventional heating. nih.govresearchgate.net Applying these methods to 1,2,5-oxadiazole synthesis is a key goal. researchgate.net

Benign Solvents and Catalysts: Research is needed to replace hazardous solvents and reagents with more environmentally friendly alternatives. This includes the use of water, ionic liquids, or deep eutectic solvents, as well as the development of recyclable heterogeneous catalysts. nih.govfrontiersin.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves favoring addition reactions over substitution or elimination reactions where possible.

A significant challenge is that many established syntheses for heterocyclic compounds rely on traditional, non-green methods. Adapting these to be more sustainable while maintaining or improving efficiency requires considerable research and development. ijpsonline.com

Expanding Non-Traditional Applications in Emerging Technologies

While oxadiazoles (B1248032) are well-known in medicinal chemistry, the unique properties of the 1,2,5-oxadiazole ring make it a candidate for a range of non-traditional applications in emerging technologies. nih.goveurekaselect.com

Future exploration will focus on:

High-Energy-Density Materials (HEDMs): The high nitrogen content and positive heat of formation of the furazan ring make its derivatives attractive as components of energetic materials and propellants. nih.govresearchgate.netnih.gov Research into compounds like (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol could focus on tuning their energetic properties and sensitivity. rsc.orgrsc.orgbohrium.combohrium.com

Organic Electronics: The electron-withdrawing nature of the oxadiazole ring suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices as electron-transporting or fluorescent materials. chemicalbook.comnih.govmdpi.com

Advanced Polymers and Materials: Incorporating the rigid, stable 1,2,5-oxadiazole core into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties.

The main challenge in these areas is to establish clear structure-property relationships. This will require synthesizing a variety of derivatives and conducting thorough characterization of their physical and chemical properties to identify the most promising candidates for specific technological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves reducing ester precursors (e.g., methyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate) using NaBH₄ in dry ethanol under inert conditions. For example, NaBH₄ (4.5 equivalents) is added portionwise to the ester dissolved in ethanol, followed by reflux and solvent evaporation . Optimization includes monitoring reaction progress via TLC, controlling reaction temperature (20–25°C), and using anhydrous solvents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic techniques are critical for structural confirmation of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol?

- Methodology :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify key signals: the hydroxymethyl group (-CH₂OH) appears at δ ~4.5–5.0 ppm (¹H), while the oxadiazole ring protons resonate downfield (δ ~8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 130.1030 for C₄H₆N₂O₃) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 46.15%, H: 6.20%, N: 21.53%) .

Q. What safety precautions are essential when handling (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol given limited toxicity data?

- Methodology :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .

- In case of skin exposure, wash immediately with soap/water; for eye contact, rinse with water for ≥15 minutes .

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Replicate Studies : Reproduce assays (e.g., antimicrobial, antitumor) under standardized conditions (pH, temperature, cell lines) to validate results .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., benzyloxy or nitro derivatives) to isolate functional group contributions .

- Meta-Analysis : Cross-reference data from peer-reviewed journals and regulatory databases (e.g., PubChem, ECHA) to identify consensus or outliers .

Q. What strategies are effective for studying the reaction mechanisms of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol in nucleophilic substitutions?

- Methodology :

- Isotopic Labeling : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation during ester reduction .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for key steps like NaBH₄-mediated reduction .

- Kinetic Profiling : Monitor reaction rates via in-situ FTIR or HPLC to identify rate-determining steps .

Q. How can degradation pathways and stability be evaluated under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 25–300°C .

- Long-Term Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months, testing purity monthly .

Q. What in vitro assays are suitable for probing its potential as a β-tubulin polymerization inhibitor?

- Methodology :

- Microtubule Assembly Assay : Monitor tubulin polymerization via turbidity (absorbance at 350 nm) in presence/absence of the compound .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G2/M arrest in cancer cell lines (e.g., HeLa) .

- Immunofluorescence : Visualize microtubule disruption using anti-α-tubulin antibodies and confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.